molecular formula C10H14N2O2 B1433671 methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate CAS No. 1803587-95-2

methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate

Cat. No.: B1433671
CAS No.: 1803587-95-2
M. Wt: 194.23 g/mol
InChI Key: XXWSKIHMZYFOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Biochemical Analysis

Biochemical Properties

Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine hydrate during its synthesis . The nature of these interactions often involves the formation of stable intermediates, which can influence the overall biochemical pathways in which this compound is involved.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways . These changes can lead to alterations in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with hydrazine hydrate, for example, results in the formation of hydrazones, which can further influence biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation, leading to a decrease in its activity over time . Long-term studies in vitro and in vivo have also indicated potential changes in cellular function due to prolonged exposure to this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For example, its interaction with hydrazine hydrate during synthesis suggests that it may influence metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation within cells . These factors can affect the compound’s overall efficacy and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for its role in various biochemical and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization and esterification steps . The reaction conditions often involve the use of catalysts such as iron(III) chloride and solvents like methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated indazole derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the indazole ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate include other indazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific ester functional group, which can influence its reactivity and interactions with biological targets. This unique structure can lead to distinct pharmacological properties and applications .

Properties

IUPAC Name

methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6-3-7-5-11-12-9(7)8(4-6)10(13)14-2/h5-6,8H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWSKIHMZYFOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(C1)C=NN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate
Reactant of Route 6
methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.